![molecular formula C17H30BrNSi B14210612 3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine CAS No. 834918-89-7](/img/structure/B14210612.png)
3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine is an organic compound with a complex structure that includes a bromine atom, dipropylamine groups, and a trimethylsilyl-substituted ethynyl group attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine typically involves multiple steps, starting with the preparation of the cyclohexene ring, followed by the introduction of the bromine atom, dipropylamine groups, and the trimethylsilyl-substituted ethynyl group. Common reagents used in these reactions include brominating agents, alkylating agents, and silylating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The ethynyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and electrophiles. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different halogenated derivatives, while oxidation reactions can produce various oxidized forms of the compound.
科学的研究の応用
3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and ethynyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.
類似化合物との比較
Similar Compounds
3-Bromo-N,N-dipropylcyclohex-3-en-1-amine: Lacks the trimethylsilyl-substituted ethynyl group.
N,N-Dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine: Lacks the bromine atom.
3-Bromo-N,N-dipropylcyclohex-3-en-1-ol: Contains a hydroxyl group instead of the amine group.
Uniqueness
3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine is unique due to the presence of both the bromine atom and the trimethylsilyl-substituted ethynyl group. These functional groups confer distinct chemical properties and reactivity, making the compound valuable for various applications in scientific research and industry.
特性
CAS番号 |
834918-89-7 |
|---|---|
分子式 |
C17H30BrNSi |
分子量 |
356.4 g/mol |
IUPAC名 |
3-bromo-N,N-dipropyl-4-(2-trimethylsilylethynyl)cyclohex-3-en-1-amine |
InChI |
InChI=1S/C17H30BrNSi/c1-6-11-19(12-7-2)16-9-8-15(17(18)14-16)10-13-20(3,4)5/h16H,6-9,11-12,14H2,1-5H3 |
InChIキー |
RDAJFVSFNVUDGA-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1CCC(=C(C1)Br)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



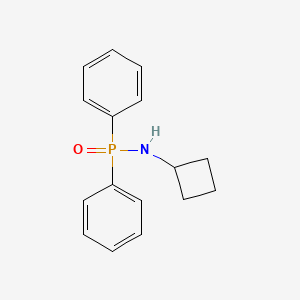
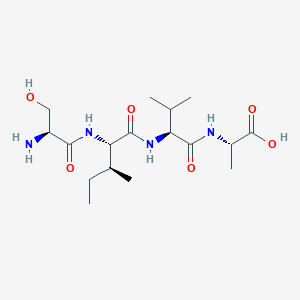
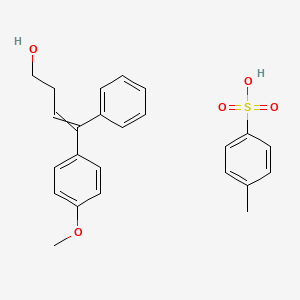
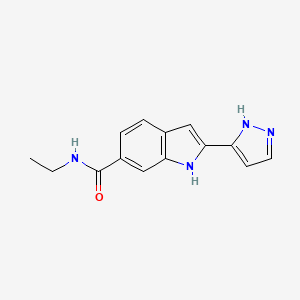
![5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B14210567.png)
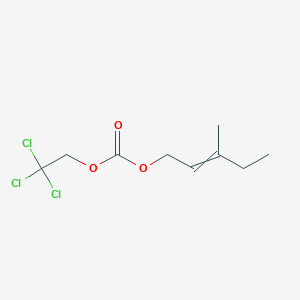

![1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14210600.png)
![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)
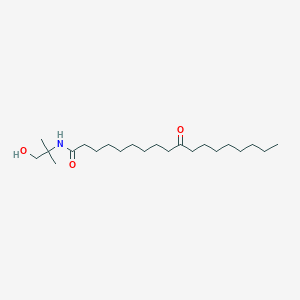
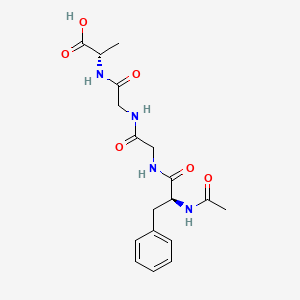
![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)
